

Spectroscopic Data Analysis of Dimethylphenylsilane: A Technical Guide

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Compound of Interest

Compound Name: *Dimethylphenylsilane*

Cat. No.: *B1631080*

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This guide provides a comprehensive overview of the spectroscopic data for **Dimethylphenylsilane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds. For **Dimethylphenylsilane** ($C_8H_{12}Si$), both 1H and ^{13}C NMR provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

1.1. 1H NMR Data

The 1H NMR spectrum of **Dimethylphenylsilane** is characterized by signals from the methyl protons and the aromatic protons of the phenyl group, as well as the silicon-hydride proton. The spectrum is typically recorded in a deuterated solvent such as chloroform-d ($CDCl_3$).^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.55 - 7.65	Multiplet	2H	ortho-Protons (Aromatic)
~7.35 - 7.45	Multiplet	3H	meta- & para-Protons (Aromatic)
~4.35	Septet	1H	Si-H
~0.30	Doublet	6H	Si-(CH ₃) ₂

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~138.0	Cipso (Aromatic)
~133.5	Cortho (Aromatic)
~129.5	Cpara (Aromatic)
~128.0	Cmeta (Aromatic)
~ -3.0	Si-(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **Dimethylphenylsilane**, typically run as a neat liquid film, shows characteristic bands for Si-H, C-H, and Si-C bonds, as well as aromatic C-C stretching.^{[2][3]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H Stretch
~2960	Medium	Aliphatic C-H Stretch
~2125	Strong	Si-H Stretch
~1428	Strong	Si-CH ₃ Bending
~1250	Strong	Si-CH ₃ Bending
~1115	Strong	Si-Ph Stretch
~830	Strong	Si-C Stretch
~730, 695	Strong	Aromatic C-H Out-of-Plane Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **Dimethylphenylsilane**, Electron Ionization (EI) is a common method.^[4]

m/z	Relative Intensity (%)	Assignment
136	~50	[M] ⁺ (Molecular Ion)
121	100	[M - CH ₃] ⁺
105	~15	[C ₆ H ₅ Si] ⁺
58	~35	[(CH ₃) ₂ SiH] ⁺

Experimental Protocols

4.1. NMR Spectroscopy

- Sample Preparation: A small amount of **Dimethylphenylsilane** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts.^[5]

- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a spectrometer, such as a Bruker instrument operating at 300 or 400 MHz for ^1H .^[5]
- Data Acquisition: For ^1H NMR, standard pulse sequences are used. For organosilicon compounds, specific techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed to enhance the signal for the less sensitive ^{29}Si nucleus if desired.^[6] The number of scans is adjusted to obtain a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to TMS at 0 ppm.

4.2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **Dimethylphenylsilane** is a liquid at room temperature, a simple and common method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) and pressed together to form a thin film.^[2]
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.^[7]
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interference from atmospheric CO_2 and water vapor, as well as any absorbance from the salt plates themselves.

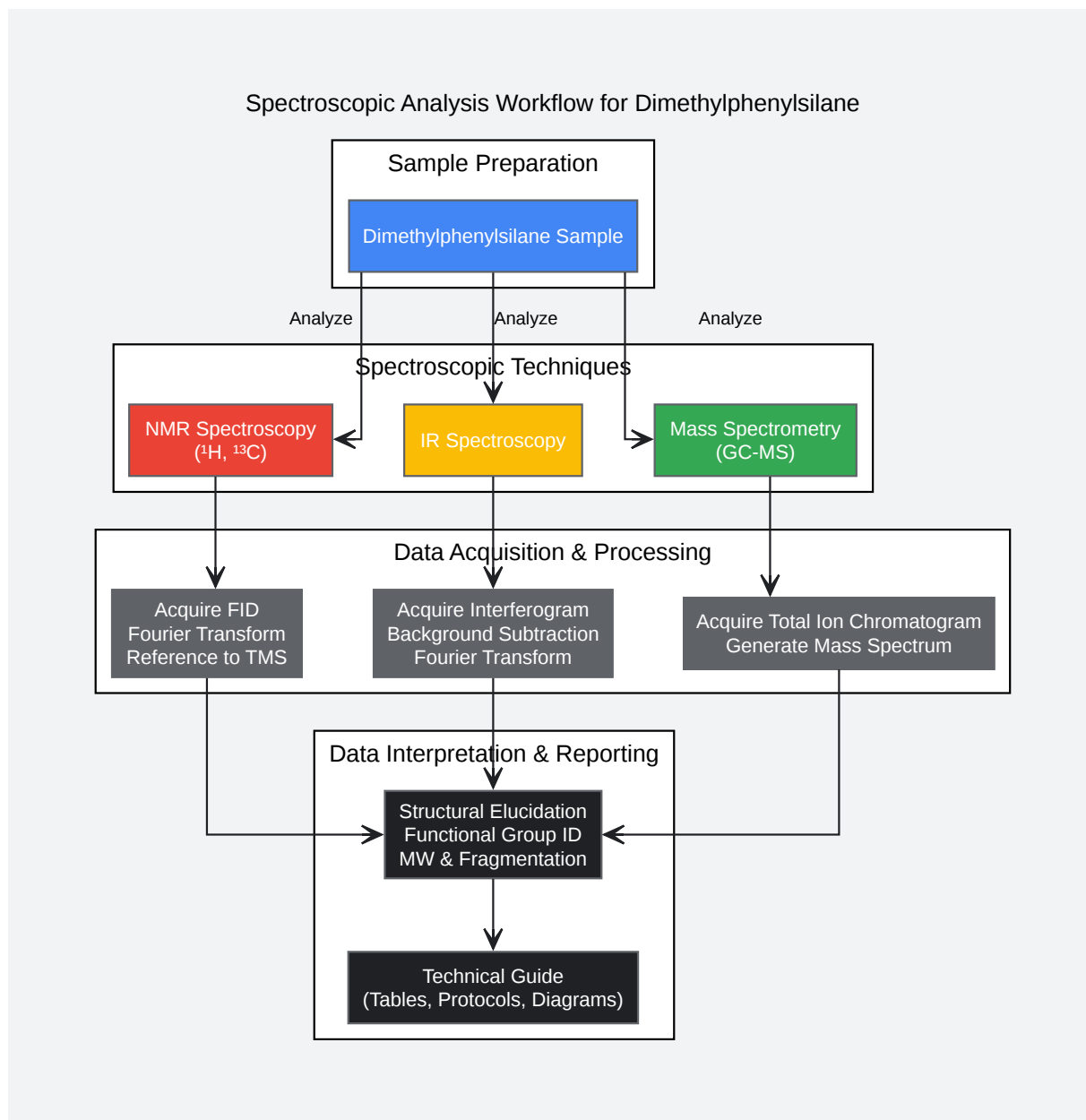
4.3. Mass Spectrometry (GC-MS)

- Sample Preparation: For volatile liquids like **Dimethylphenylsilane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.^[8] The sample is diluted in a volatile organic solvent (e.g., dichloromethane or diethyl ether) before injection into the GC system.

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used. The GC separates the components of the sample before they enter the MS.
- Ionization: Electron Impact (EI) is a common ionization method for this type of compound, typically using an energy of 70 eV.^[7]
- Data Acquisition: The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert carrier gas (e.g., helium). The separated **Dimethylphenylsilane** then enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
- Data Processing: The detector records the abundance of each ion at a specific m/z , generating a mass spectrum which is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Dimethylphenylsilane**.



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Caption: Workflow for the spectroscopic analysis of **Dimethylphenylsilane**.

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